Prostaglandin K2

Übersicht

Beschreibung

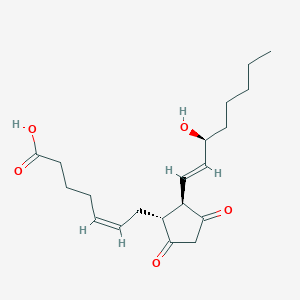

Prostaglandin K2 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandins are known for their diverse hormone-like effects in animals. This compound, specifically, is formed by the oxidation of Prostaglandin E2 or Prostaglandin D2 . These compounds play crucial roles in various physiological processes, including inflammation, vasodilation, and the regulation of smooth muscle tissue.

Wissenschaftliche Forschungsanwendungen

Prostaglandin K2 hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige der wichtigsten Anwendungen sind:

Chemie: this compound wird als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Prostaglandinen verwendet.

Biologie: Es spielt eine Rolle beim Verständnis der physiologischen Funktionen von Prostaglandinen, einschließlich ihrer Auswirkungen auf Entzündungen und Vasodilatation.

Medizin: this compound und seine Analoga werden auf ihre potenziellen therapeutischen Anwendungen untersucht, beispielsweise bei der Behandlung von entzündlichen Erkrankungen und Herz-Kreislauf-Erkrankungen.

Industrie: Die Verbindung wird bei der Entwicklung von Prostaglandin-bezogenen Medikamenten und anderen pharmazeutischen Produkten verwendet .

5. Wirkmechanismus

This compound übt seine Wirkungen durch Wechselwirkungen mit spezifischen Rezeptoren auf Zielzellen aus. Diese Rezeptoren gehören zur Familie der G-Protein-gekoppelten Rezeptoren, die verschiedene Signalwege vermitteln. Die Bindung von this compound an seine Rezeptoren kann zu einer Reihe von biologischen Reaktionen führen, darunter Vasodilatation, Hemmung der Thrombozytenaggregation und Modulation von Entzündungen .

Wirkmechanismus

Target of Action

Prostaglandins, including Prostaglandin K2, are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals . They are derived enzymatically from the fatty acid arachidonic acid . Prostaglandin signaling is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . These receptors are present in the immediate vicinity of the site of their secretion .

Mode of Action

Prostaglandins have different and even opposite effects in different tissues. The ability of the same prostaglandin to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the prostaglandin binds . They act as autocrine or paracrine factors .

Biochemical Pathways

Prostaglandins are derived enzymatically from the fatty acid arachidonic acid . They are synthesized in the walls of blood vessels and serve the physiological function of preventing needless clot formation, as well as regulating the contraction of smooth muscle tissue . Prostaglandins are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Pharmacokinetics

Prostaglandins are known to have relatively short half-lives . They are most often act as autocrine or paracrine signaling agents .

Result of Action

Prostaglandins are powerful, locally-acting vasodilators and inhibit the aggregation of blood platelets . Through their role in vasodilation, prostaglandins are also involved in inflammation . They serve the physiological function of preventing needless clot formation, as well as regulating the contraction of smooth muscle tissue .

Action Environment

They are synthesized in the walls of blood vessels . The action of prostaglandins can be influenced by various hormonal, chemical, or physical agents .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Prostaglandins, including Prostaglandin K2, are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . They act as autocrine or paracrine signaling agents and most have relatively short half-lives . The ability of the same prostaglandin to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the prostaglandin binds .

Cellular Effects

They are powerful, locally-acting vasodilators and inhibit the aggregation of blood platelets . Through their role in vasodilation, prostaglandins are also involved in inflammation .

Molecular Mechanism

This action leads to the initiation of divergent signaling cascades that mediate a variety of physiological functions .

Metabolic Pathways

This compound is formed by the oxidation of PGE2 or PGD2 . Prostaglandins are derived from the precursor 20-carbon chain fatty acid, arachidonic acid . The cyclooxygenase (COX) enzymes convert arachidonic acid to the precursor molecule prostaglandin H2 . Prostaglandin H2 is then converted to one of five primary prostanoids that include prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostaglandin I2 (PGI2), and thromboxane A2 (TXA2) .

Vorbereitungsmethoden

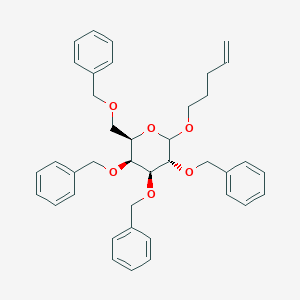

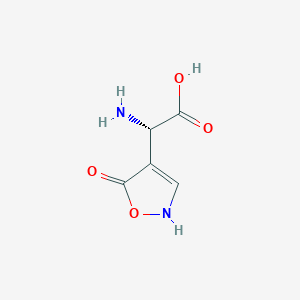

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin K2, often involves complex multi-step processes. One common method is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity and efficiency. For instance, the synthesis of prostaglandins can involve the formation of a chiral cyclopentane core, followed by the sequential incorporation of lipid chains through processes such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .

Industrial Production Methods: Industrial production of prostaglandins typically employs scalable and cost-effective synthetic routes. The use of chemoenzymatic methods allows for the production of prostaglandins on a larger scale, making them more accessible for pharmaceutical applications. The Corey lactone intermediate is often used as a key intermediate in these processes .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prostaglandin K2 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um die gewünschten biologischen Aktivitäten zu erzielen.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann durch die Oxidation von Prostaglandin E2 oder Prostaglandin D2 gebildet werden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf dem Prostaglandinmolekül zu modifizieren.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, um die biologische Aktivität der Verbindung zu verbessern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel führt die Oxidation von Prostaglandin E2 oder Prostaglandin D2 zur Bildung von this compound .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin K2 ist Teil einer größeren Familie von Prostaglandinen, die jeweils einzigartige Strukturmerkmale und biologische Aktivitäten aufweisen. Einige ähnliche Verbindungen sind:

Prostaglandin E2: Bekannt für seine Rolle bei Entzündungen und der Regulierung von Fieber.

Prostaglandin D2: Beteiligt an allergischen Reaktionen und der Schlafregulation.

Prostaglandin F2α: Spielt eine Rolle bei der Kontraktion von glattem Muskelgewebe.

Prostaglandin I2 (Prostacyclin): Wirkt als Vasodilatator und Hemmstoff der Thrombozytenaggregation

This compound ist einzigartig aufgrund seiner spezifischen Bildung durch Oxidation von Prostaglandin E2 oder Prostaglandin D2 und seiner unterschiedlichen biologischen Aktivitäten .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,21H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMXPVXJSFPPTQ-DJUJBXLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(=O)CC1=O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601348055 | |

| Record name | Prostaglandin K2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275816-51-8 | |

| Record name | Prostaglandin K2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

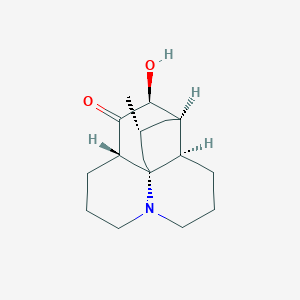

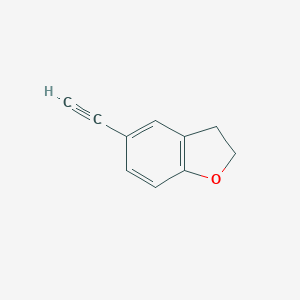

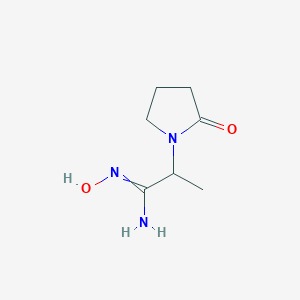

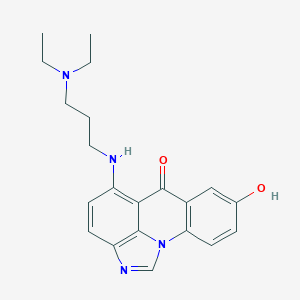

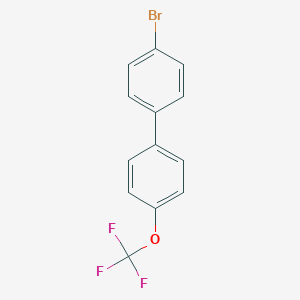

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

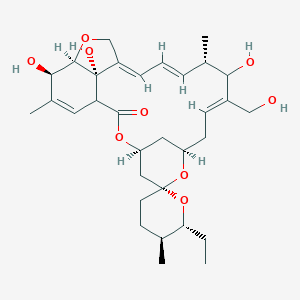

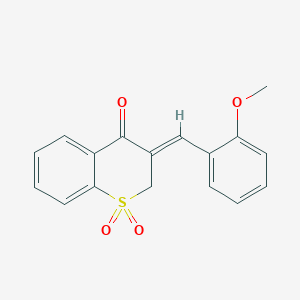

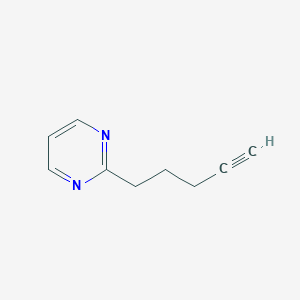

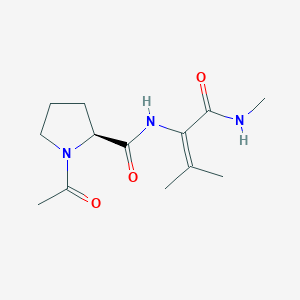

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)